![molecular formula C16H22Cl2N4O2 B2772752 N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride CAS No. 2418678-88-1](/img/structure/B2772752.png)
N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride
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Description
N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C16H22Cl2N4O2 and its molecular weight is 373.28. The purity is usually 95%.
BenchChem offers high-quality N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclopropane Biosynthesis in Natural Products
Cyclopropane is a fascinating structural motif found in numerous natural products. It plays a crucial role in biological activities due to its unique properties. Nature has evolved diverse strategies to incorporate cyclopropane into molecules. Specifically, enzymes known as cyclopropanases catalyze the formation of cyclopropane. These enzymes can be grouped into two major pathways based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM). Additionally, the reactions can be classified based on key intermediates required before cyclopropane formation, such as carbocations, carbanions, or carbon radicals .
Total Synthesis of Complex Triterpenoid Alkaloids
Research teams, including Professor Yong Qin’s group, have focused on the total synthesis of complex triterpenoid alkaloids with intricate three-dimensional spatial structures. EN300-26690697 likely falls within this category, given its complex architecture. These alkaloids often possess remarkable biological activities and are targets for synthetic efforts. The synthesis of EN300-26690697 could provide insights into the broader field of natural product synthesis .
Enhanced Protein Knockdown via Cyclopropyl Phosphonate Modification
Recent studies have shown that incorporating a 5’-cyclopropyl phosphonate modification into oligonucleotides leads to greater knockdown of targeted proteins compared to unmodified phosphate derivatives. This modification enhances the efficiency of gene silencing and has potential applications in therapeutic RNA-based approaches .
properties
IUPAC Name |
N-[(7-cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.2ClH/c1-20-9-13(18-19-20)4-5-17-8-11-6-14(12-2-3-12)16-15(7-11)21-10-22-16;;/h6-7,9,12,17H,2-5,8,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFIRYMRBAYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCNCC2=CC(=C3C(=C2)OCO3)C4CC4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride |
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